molecular formula C19H17N3O B12590465 3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine CAS No. 602279-37-8

3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B12590465
CAS No.: 602279-37-8
M. Wt: 303.4 g/mol
InChI Key: SFUGSYIXKLPMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with an oxolane and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl groups and the oxolane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups onto the triazine ring or the phenyl groups.

Scientific Research Applications

3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor or activator of biological pathways.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism by which 3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-(Oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine: shares similarities with other triazine derivatives, such as melamine and cyanuric acid, which also feature the triazine ring but with different substituents.

    Phenyl-substituted triazines: Compounds like 2,4,6-triphenyl-1,3,5-triazine have similar structural features but differ in the position and number of phenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of new materials or pharmaceuticals.

Properties

CAS No.

602279-37-8

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

3-(oxolan-2-yl)-5,6-diphenyl-1,2,4-triazine

InChI

InChI=1S/C19H17N3O/c1-3-8-14(9-4-1)17-18(15-10-5-2-6-11-15)21-22-19(20-17)16-12-7-13-23-16/h1-6,8-11,16H,7,12-13H2

InChI Key

SFUGSYIXKLPMOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.